molecular formula C6H10N2O B6263575 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine CAS No. 1018662-73-1

2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine

Cat. No.: B6263575
CAS No.: 1018662-73-1
M. Wt: 126.2
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Description

2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization to introduce the amine group. One common method involves the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor for the cyclization step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted oxazole compounds.

Scientific Research Applications

2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The amine group can also form covalent bonds with electrophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the amine group also provides additional functionalization options, making it a versatile compound for various applications.

Properties

CAS No.

1018662-73-1

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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